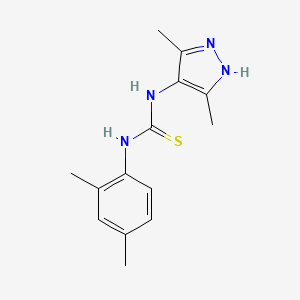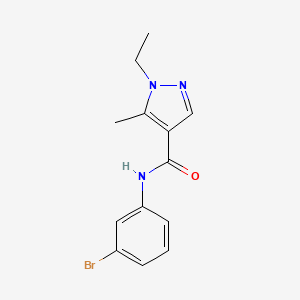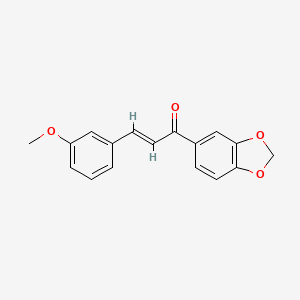
N-(4-methylpyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHYL-2-PYRIDYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of isoxazolecarboxamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYL-2-PYRIDYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of Pyridyl and Thienyl Groups: The pyridyl and thienyl groups can be introduced through various coupling reactions such as Suzuki or Stille coupling.
Amidation: The final step involves the formation of the amide bond between the isoxazolecarboxylic acid and the amine group of the pyridyl derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYL-2-PYRIDYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-METHYL-2-PYRIDYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYL-2-PYRIDYL)-5-(2-FURYL)-3-ISOXAZOLECARBOXAMIDE
- N-(4-METHYL-2-PYRIDYL)-5-(2-PHENYL)-3-ISOXAZOLECARBOXAMIDE
Uniqueness
N-(4-METHYL-2-PYRIDYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of pyridyl, thienyl, and isoxazolecarboxamide moieties. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C14H11N3O2S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H11N3O2S/c1-9-4-5-15-13(7-9)16-14(18)10-8-11(19-17-10)12-3-2-6-20-12/h2-8H,1H3,(H,15,16,18) |
InChI Key |
FYQSYVCOYNLCKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10938781.png)
![1-Methyl-3-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B10938785.png)
![N-(5-chloropyridin-2-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938787.png)
![[3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B10938788.png)
![7-[Chloro(difluoro)methyl]-5-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10938795.png)


![3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]propanamide](/img/structure/B10938814.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10938824.png)
![3-(Phenylsulfonyl)-1-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}propan-1-one](/img/structure/B10938827.png)
![N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10938836.png)

![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10938854.png)
![3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B10938857.png)
